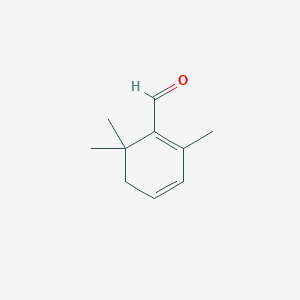

1-甲基-1H-吲哚-2-羧酸乙酯

概述

描述

Ethyl 1H-indole-2-carboxylate is an indole that was synthesized by the thionyl chloride reaction of 1H-indole-2-carboxylic acid, followed by dissolution in ethanol . These indole-type compounds are of interest because of their prevalence in nature . Derivatives of this type of compound have also been implicated in a number of biological roles including antifungal, anti-tumor, and anti-inflammatory agents .

Synthesis Analysis

The synthesis of ethyl 1H-indole-2-carboxylate involves the thionyl chloride reaction of 1H-indole-2-carboxylic acid, followed by dissolution in ethanol . Indole esters can easily be prepared from 1H-indole-2-carboxylic acid via an isolated acyl chloride intermediate followed by dissolving the residue in the appropriate alcohol solvent .Molecular Structure Analysis

The molecular structure of ethyl 1H-indole-2-carboxylate forms a hydrogen-bonded dimer. The hydrogen bonding occurs between N atoms of the indole ring and the keto oxygen atoms with an R(10) synthon . The molecule is nearly planar, with a r.m.s.d. of 0.028 Å for the non-hydrogen atoms .Chemical Reactions Analysis

The compound crystallizes as a hydrogen-bonded dimer resulting from O H—N hydrogen bonds, between the indole N—H group and the keto oxygen atom, which build centrosymmetric R2 2(10) ring motifs in the crystal .Physical And Chemical Properties Analysis

Ethyl 1H-indole-2-carboxylate has a molecular weight of 189.2105 . The compound exhibits a herringbone pattern with the zigzag running along the b-axis direction .科学研究应用

Antiviral Agents

Indole derivatives have been recognized for their potential as antiviral agents. Specifically, compounds like ethyl 1-methylindole-2-carboxylate can be modified to create molecules that inhibit the replication of viruses. For instance, certain indole-based structures have shown inhibitory activity against influenza A and Coxsackie B4 virus, with promising selectivity and potency . The ability to interfere with viral replication makes these derivatives valuable in the development of new antiviral medications.

Anti-inflammatory Applications

The indole nucleus is a common feature in many synthetic drugs with anti-inflammatory properties. Ethyl 1-methylindole-2-carboxylate derivatives can be synthesized to target specific inflammatory pathways, potentially leading to new treatments for conditions like arthritis, asthma, and other chronic inflammatory diseases .

Anticancer Therapeutics

Indole compounds are being explored for their anticancer activities. They can interact with various cellular targets and disrupt cancer cell proliferation. Ethyl 1-methylindole-2-carboxylate derivatives may serve as scaffolds for developing novel anticancer agents, offering hope for more effective and targeted cancer therapies .

Antimicrobial Properties

The structural versatility of indole derivatives allows them to act as potent antimicrobial agents. Ethyl 1-methylindole-2-carboxylate can be part of compounds that target bacterial and fungal pathogens, providing a pathway for the creation of new antibiotics in an era where resistance to existing drugs is a growing concern .

Neuroprotective Effects

Research has indicated that indole derivatives can have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. Ethyl 1-methylindole-2-carboxylate might be used to synthesize compounds that protect neuronal cells from damage or degeneration, offering potential therapeutic strategies for conditions like Alzheimer’s and Parkinson’s disease .

Modulation of Gut Microbiota

Indole and its derivatives play a significant role in the gut microbiome, affecting the host’s metabolic and immune status. Derivatives of ethyl 1-methylindole-2-carboxylate could influence the production of metabolites by gut bacteria, which in turn might impact intestinal health and help in the management of intestinal and liver diseases .

作用机制

Target of Action

Ethyl 1-methyl-1H-indole-2-carboxylate, also known as ethyl 1-methylindole-2-carboxylate, is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological changes . For instance, some indole derivatives have shown inhibitory activity against influenza A

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects. For instance, some indole derivatives have shown antiviral activity, suggesting that the compound may have similar effects .

Action Environment

It is known that the biological activity of indole derivatives can be influenced by various factors, including the presence of other molecules and the ph of the environment

未来方向

The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Therefore, future research could focus on exploring these potential therapeutic applications.

属性

IUPAC Name |

ethyl 1-methylindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-3-15-12(14)11-8-9-6-4-5-7-10(9)13(11)2/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRLLPWADCHCBBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC=C2N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40205113 | |

| Record name | Indole-3-carboxylic acid, 1-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 1-methyl-1H-indole-2-carboxylate | |

CAS RN |

56559-60-5, 18450-24-3 | |

| Record name | Indole-3-carboxylic acid, 1-methyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056559605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18450-24-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134575 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole-3-carboxylic acid, 1-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does ethyl 1-methylindole-2-carboxylate react with ozone in the presence of methanol?

A1: In the presence of methanol, ethyl 1-methylindole-2-carboxylate undergoes ozonolysis to form a stable solvent-trapped carbonyl oxide. This reaction yields α-methoxyhydroperoxide as the major product. [] This is significant because it marks the first isolation of solvent-trapped carbonyl oxides from the ozonolysis of indole derivatives. []

Q2: Can ethyl 1-methylindole-2-carboxylate participate in reactions catalyzed by boron trifluoride etherate (BF3·OEt2)?

A2: Yes, research indicates that ethyl 1-methylindole-2-carboxylate can react with 1,4-benzoquinone cyanohydrin phosphates (specifically 2a and 2b) in the presence of BF3·OEt2 as a catalyst. [] This reaction leads to the formation of 6-oxobenzopyrano[3,4-b]indole-2-carbonitriles (15a and 15b). []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Hydroxy-2-[2-[hydroxy(phenyl)methyl]-4,5-dimethoxyphenyl]acetamide](/img/structure/B46818.png)